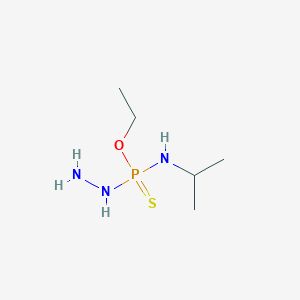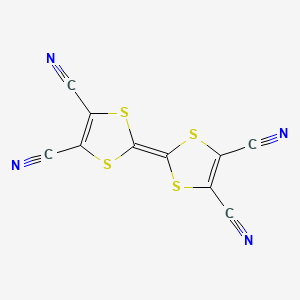
1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two cyano groups and a dithiolene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- typically involves the reaction of 1,3-dithiol-2-thione with cyanogen bromide. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and dithiols.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- involves its interaction with various molecular targets and pathways. The compound’s dithiolene moiety allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the cyano groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dicyano-1,3-dithiol-2-one: Similar in structure but contains an oxo group instead of a dithiolene moiety.
1,3,4-Thiadiazole-2,5-dithiol: Contains a thiadiazole ring instead of a dithiolene moiety.
Sodium 1,3-dithiole-2-thione-4,5-dithiolate: Contains a thione group and is used as a precursor to dithiolene complexes.
Uniqueness
1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- is unique due to its combination of cyano groups and a dithiolene moiety. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
55052-32-9 |
|---|---|
Molekularformel |
C10N4S4 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-(4,5-dicyano-1,3-dithiol-2-ylidene)-1,3-dithiole-4,5-dicarbonitrile |
InChI |
InChI=1S/C10N4S4/c11-1-5-6(2-12)16-9(15-5)10-17-7(3-13)8(4-14)18-10 |
InChI-Schlüssel |
DTRRMUXBEZHYCC-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(SC(=C2SC(=C(S2)C#N)C#N)S1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


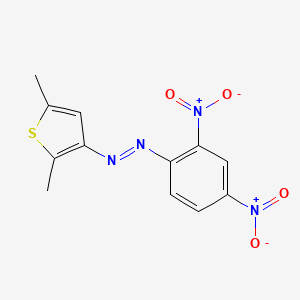
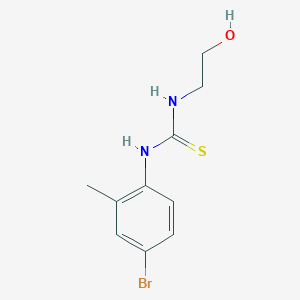
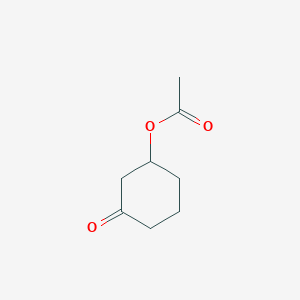

![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
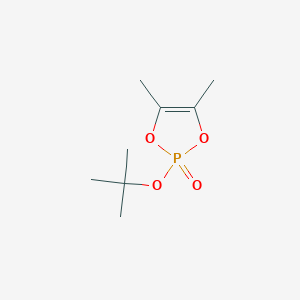
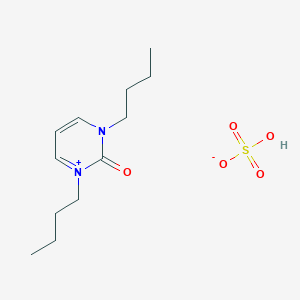
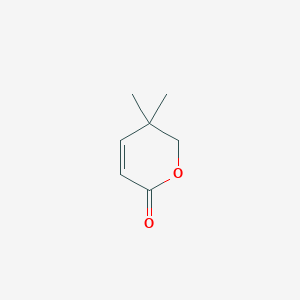


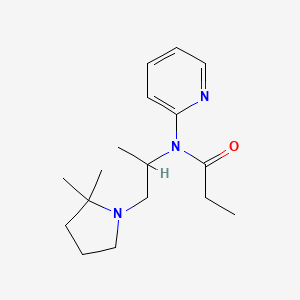
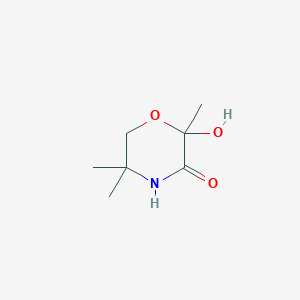
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
